![molecular formula C24H30O4 B14241232 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 320583-81-1](/img/structure/B14241232.png)
3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is an organic compound with the molecular formula C24H30O4. It is characterized by the presence of two oxetane rings attached to a biphenyl core through methoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dihydroxybiphenyl+3-ethyloxetane-3-methanol→4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane and biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials
Mechanism of Action
The mechanism of action of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl involves its interaction with molecular targets through its oxetane rings and biphenyl core. These interactions can lead to the formation of stable complexes and influence various molecular pathways. The compound’s ability to undergo ring-opening polymerization is particularly significant in its applications in materials science .
Comparison with Similar Compounds
Similar Compounds
3,3’-[Oxybis(methylene)]bis(3-ethyloxetane): Similar in structure but lacks the biphenyl core.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: A closely related compound with slight variations in the oxetane ring structure.
Uniqueness
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is unique due to its combination of oxetane rings and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
320583-81-1 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-ethyl-3-[[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C24H30O4/c1-3-23(13-25-14-23)17-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-18-24(4-2)15-26-16-24/h5-12H,3-4,13-18H2,1-2H3 |
InChI Key |
NXHOXSAEFJONFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4(COC4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



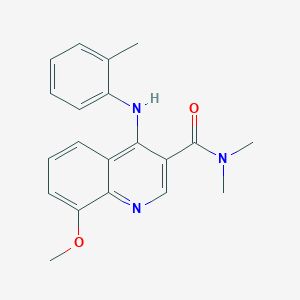
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
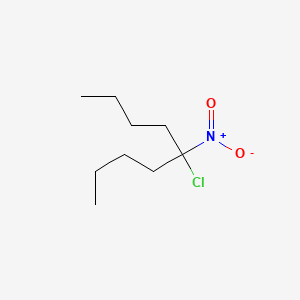
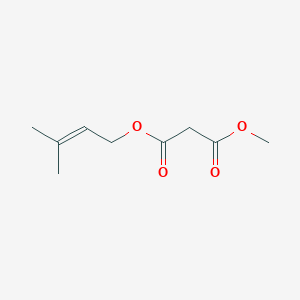

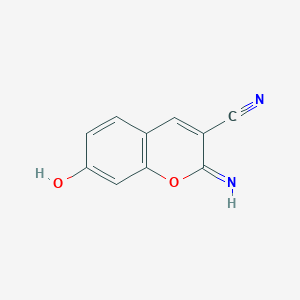
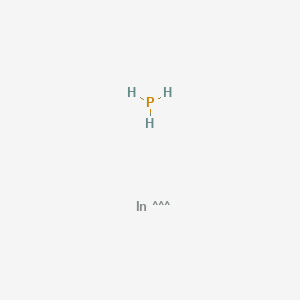

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
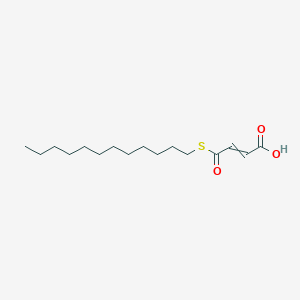

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
